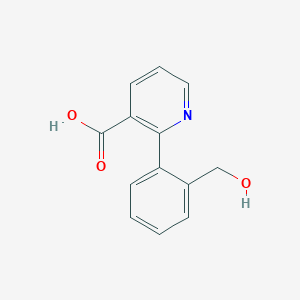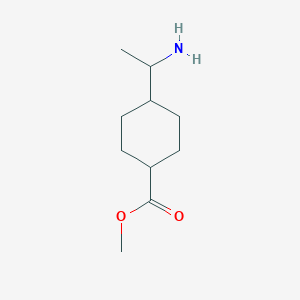![molecular formula C11H18F2N2O2 B6325030 t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1823273-12-6](/img/structure/B6325030.png)
t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
Übersicht
Beschreibung
T-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with the CAS Number: 1823273-12-6 . It has a molecular weight of 248.27 . The compound is stored in a refrigerator and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is an oil-like substance stored at refrigerator temperatures .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Analysis
Microbial Degradation : Polyfluoroalkyl chemicals, including those with structures related to t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate, are subject to environmental degradation processes. A review focuses on the microbial degradation of these substances, highlighting the transformation into perfluoroalkyl carboxylic acids and sulfonic acids through environmental processes. This research underscores the importance of understanding the biodegradation pathways for managing the environmental impact of polyfluoroalkyl substances (Liu & Avendaño, 2013).
Decomposition Techniques : Studies on the decomposition of similar compounds, such as Methyl Tert-Butyl Ether (MTBE), using advanced oxidation processes demonstrate the feasibility of applying techniques like radio frequency (RF) plasma reactors for environmental remediation. These findings could be relevant to the decomposition or transformation of related fluorochemicals for environmental protection (Hsieh et al., 2011).
Chemical Synthesis and Applications
Synthesis Techniques : The use of trifluoromethanesulfonic acid in organic synthesis, including its application in the formation of carbon–carbon and carbon–heteroatom bonds, as well as in the synthesis of carbo- and heterocyclic structures, provides insight into the chemical reactivity and potential applications of fluorinated compounds in research and industry (Kazakova & Vasilyev, 2017).
Biological Production and Separation : The biological production and downstream processing of chemicals like 1,3-propanediol and 2,3-butanediol highlight the significance of biotechnological approaches in producing and purifying chemicals that have a wide range of industrial applications. Such methodologies could potentially apply to the production and purification of related fluorinated compounds (Xiu & Zeng, 2008).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapors/spray should be avoided .
Eigenschaften
IUPAC Name |
tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPRNRPYIYPRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
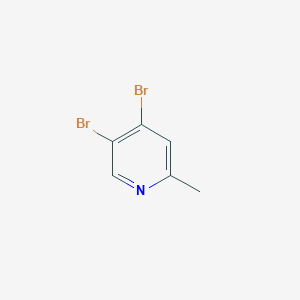
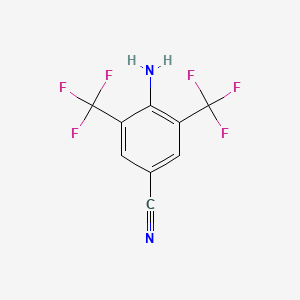
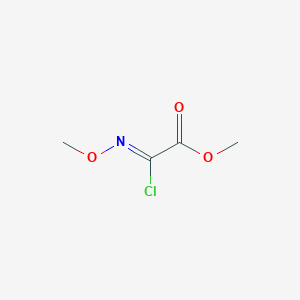
![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B6324982.png)

